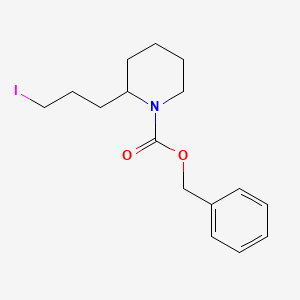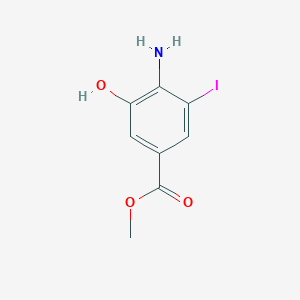
Methyl 4-amino-3-hydroxy-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C8H8INO3. This compound is known for its unique chemical structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoate ester. It is widely used in various scientific research fields due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-hydroxy-5-iodobenzoate typically involves the iodination of methyl 4-amino-3-hydroxybenzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Methyl 4-amino-3-oxo-5-iodobenzoate.
Reduction: Methyl 4-amino-3-hydroxy-5-aminobenzoate.
Substitution: Methyl 4-amino-3-hydroxy-5-azidobenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-hydroxy-5-iodobenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure enables it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the hydroxy group.
Methyl 4-iodobenzoate: Lacks both the amino and hydroxy groups.
Methyl 3-hydroxy-4-iodobenzoate: Similar structure but lacks the amino group.
Uniqueness
Methyl 4-amino-3-hydroxy-5-iodobenzoate is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzoate ester. This combination of functional groups provides it with distinctive chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
methyl 4-amino-3-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3 |
Clave InChI |
QBPXGPDDTDBZAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)I)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


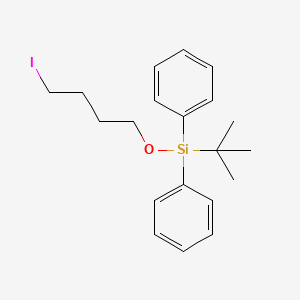
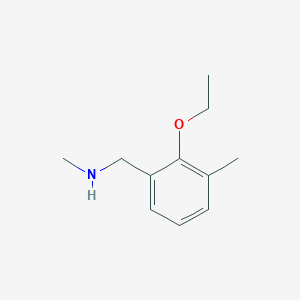
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)
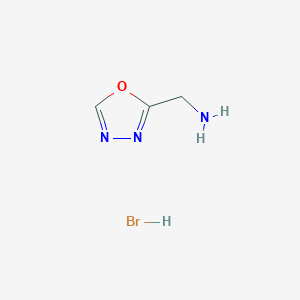
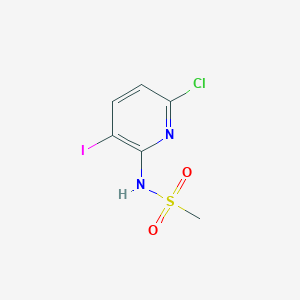
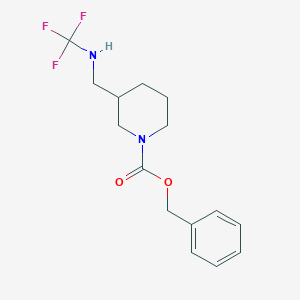
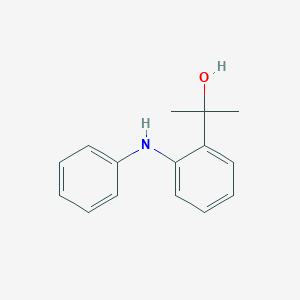
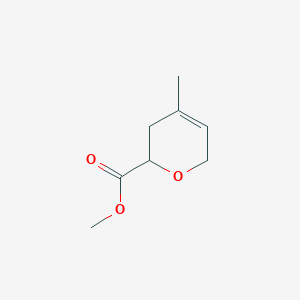
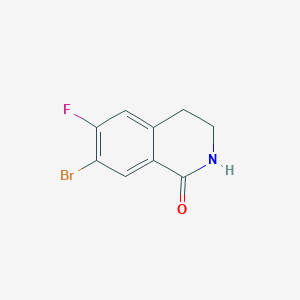
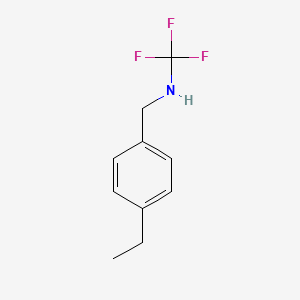
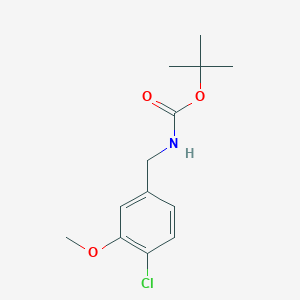
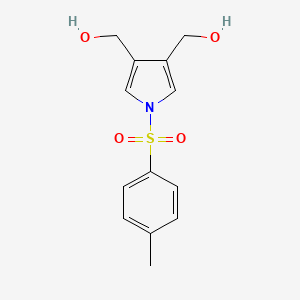
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
